![molecular formula C24H28N4OS B2861296 2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE CAS No. 1189671-76-8](/img/structure/B2861296.png)

2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

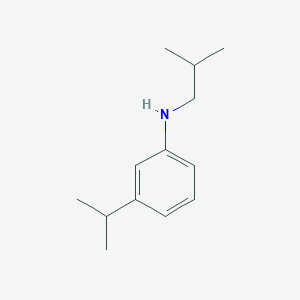

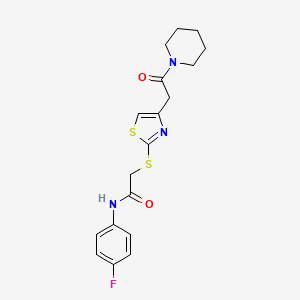

The compound “2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide” is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one . It is useful in the treatment of disorders and conditions mediated by the ORL-1 G-protein coupled receptor .

Molecular Structure Analysis

The molecular formula of this compound is C15H19N3S . It is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one , which indicates that it has a complex structure involving a spirocyclic system and a thioacetamide group.Physical and Chemical Properties Analysis

The molecular weight of this compound is 273.4 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用

Therapeutic Potential

Research into structurally similar compounds, such as triazaspiro decane derivatives, has identified their potential as therapeutic agents. These compounds have been studied for their activity as agonists to specific receptors, suggesting a starting point for the development of novel medications. For example, derivatives with similar structural features have been identified as high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptors, displaying full agonist behavior in biochemical assays (Röver et al., 2000). These findings highlight the potential for compounds with similar structures in the development of new therapeutic agents targeting specific receptors in the human body.

Anticancer Activity

Compounds with the 1-thia-azaspiro[4.5]decane structure have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma). Some of these compounds showed moderate to high inhibition activities, suggesting that structurally related compounds could be explored for their potential anticancer properties (Flefel et al., 2017).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of novel sulphonamide derivatives, including acetamide derivatives reacting with various nucleophiles, have shown good antimicrobial activity. Such studies suggest the potential for structurally related compounds to serve as bases for developing new antimicrobial agents, providing a promising avenue for research into infectious diseases (Fahim & Ismael, 2019).

作用機序

Target of Action

The primary target of this compound is the mu opioid receptors . These receptors are expressed throughout the central and peripheral nervous systems .

Mode of Action

The compound acts as a mu opioid agonist . It binds to the mu opioid receptors, leading to their activation . This activation can produce potent antihyperalgesic effects .

Biochemical Pathways

Upon activation of the mu opioid receptors, there is a downstream effect on pain signaling pathways . This results in a reduction of pain perception, providing an antihyperalgesic effect .

Pharmacokinetics

The compound is described as being

Result of Action

The activation of peripheral mu receptors by this compound leads to a reversal of hyperalgesia , or heightened sensitivity to pain . This has been demonstrated in models of inflammatory and postsurgical pain .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, peripheral inflammation can lead to an increase in mu receptor presence on the peripheral terminals of primary sensory neurons , potentially enhancing the compound’s antihyperalgesic effects .

将来の方向性

The compound is noted to be useful in the treatment of various disorders and conditions such as anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough, and for improved cognition . This suggests potential future directions in the development of treatments for these conditions using this compound or related derivatives.

特性

IUPAC Name |

2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4OS/c1-3-28-15-13-24(14-16-28)26-22(19-7-5-4-6-8-19)23(27-24)30-17-21(29)25-20-11-9-18(2)10-12-20/h4-12H,3,13-17H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVNNZWSJWODMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![METHYL 2-[2-(4-FORMYLPHENOXY)ACETAMIDO]-3-PHENYLPROPANOATE](/img/structure/B2861217.png)

![N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B2861224.png)

![[5-(methoxycarbonyl)-2-furyl]methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide](/img/structure/B2861228.png)

![ethyl 2-[(2Z)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2861230.png)

![4-[9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-2-oxa-4,9-diazaspiro[5.5]undecan-4-yl]-7-fluoro-4H-benzo[b]quinolizine-6,11-dione](/img/structure/B2861234.png)

![8-Fluoroimidazo[1,2-a]pyridine hydrate](/img/structure/B2861236.png)